1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)
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Overview
Description
Bis(2-nitrophenoxy)methane is an organic compound characterized by the presence of two nitrophenoxy groups attached to a central methane unit
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-nitrophenoxy)methane can be synthesized through the reaction of 2-nitrophenol with formaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
2C6H4(NO2)OH+CH2O→C6H4(NO2)OCH2OC6H4(NO2)+H2O
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(2-nitrophenoxy)methane undergoes various chemical reactions, including:
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine monohydrate, Pd/C, ethanol, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Bis(2-aminophenoxy)methane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-nitrophenoxy)methane has several applications in scientific research:
Nonlinear Optics: It has been studied for its second harmonic generation properties, showing significant potential in the development of nonlinear optical materials.
Material Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Bis(2-nitrophenoxy)methane exerts its effects is primarily through its ability to participate in electron transfer processes. The nitro groups are electron-withdrawing, which can influence the reactivity of the compound in various chemical reactions. In nonlinear optics, the compound’s structure allows for efficient second harmonic generation due to its ability to polarize light .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenoxy)methane: Similar in structure but with nitro groups at the para position, which can affect its electronic properties and reactivity.
Bis(2-aminophenoxy)methane: The reduced form of Bis(2-nitrophenoxy)methane, with amine groups instead of nitro groups, leading to different chemical behavior and applications.
Uniqueness
Bis(2-nitrophenoxy)methane is unique due to the ortho positioning of the nitro groups, which can lead to distinct steric and electronic effects compared to its para-substituted analogs. This positioning can influence its reactivity and suitability for specific applications in materials science and catalysis.
Properties
IUPAC Name |
1-nitro-2-[(2-nitrophenoxy)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTMVGRRTDQNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553149 |
Source
|
Record name | 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56207-31-9 |
Source
|
Record name | 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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